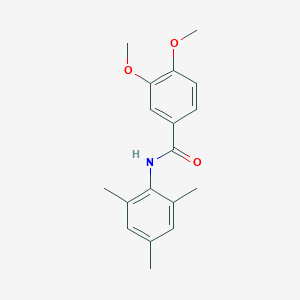
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide, also known as URB597, is a synthetic molecule that has been developed as a selective inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the metabolism of endocannabinoids, which are naturally occurring compounds in the body that play a role in pain modulation, inflammation, and other physiological processes. By inhibiting FAAH, URB597 can increase the levels of endocannabinoids in the body, leading to a range of potential therapeutic applications.
Mecanismo De Acción
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide works by inhibiting the enzyme FAAH, which is responsible for the metabolism of endocannabinoids. By inhibiting FAAH, 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide can increase the levels of endocannabinoids in the body, leading to a range of potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide are related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids have been shown to play a role in pain modulation, inflammation, mood regulation, and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide is its selectivity for FAAH, which reduces the risk of off-target effects. However, 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has a relatively short half-life in the body, which can limit its effectiveness in some applications. Additionally, the use of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide in lab experiments can be complicated by the fact that endocannabinoids have a range of effects in the body, making it difficult to isolate the specific effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide.
Direcciones Futuras
There are several potential future directions for research on 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide. One area of interest is in the development of more potent and selective FAAH inhibitors, which could have greater therapeutic potential. Another area of research is in the use of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, to enhance their effectiveness. Finally, there is a need for further research on the long-term effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide on the body, particularly in terms of its potential for addiction or tolerance.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide involves several steps, starting with the reaction of 3,4-dimethoxybenzoyl chloride with 2,4,6-trimethylaniline to form the intermediate 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide. This compound is then treated with lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group, followed by acylation with 4-bromobutyric acid to form the final product.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has been the subject of extensive research in recent years, with a focus on its potential therapeutic applications. One area of interest is in the treatment of pain, as endocannabinoids have been shown to play a role in pain modulation. Studies have shown that 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide can increase the levels of endocannabinoids in the body, leading to a reduction in pain sensitivity in animal models.
Another area of research is in the treatment of anxiety and depression. Endocannabinoids have been shown to play a role in the regulation of mood, and 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
Número CAS |
4168-20-1 |
|---|---|
Nombre del producto |
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |
Fórmula molecular |
C18H21NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)14-6-7-15(21-4)16(10-14)22-5/h6-10H,1-5H3,(H,19,20) |
Clave InChI |
ZHAOAOADOMXAJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Solubilidad |
44.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



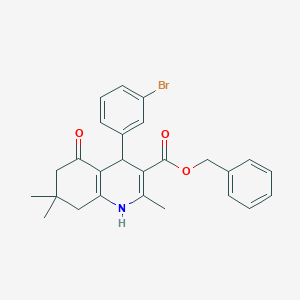

![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
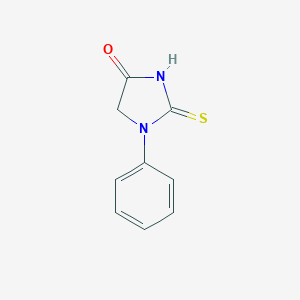
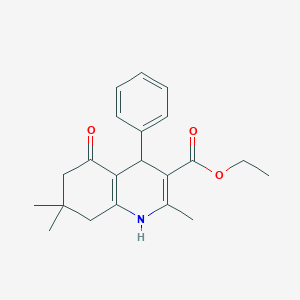


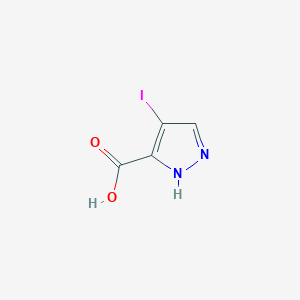
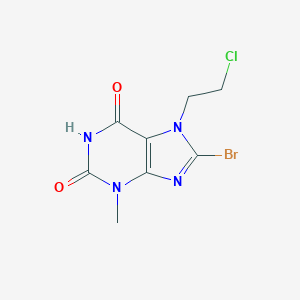



![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
